molecular formula C22H29N3O4 B12479357 5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12479357
M. Wt: 399.5 g/mol
InChI Key: UASAGBVRYSYIPK-UHFFFAOYSA-N
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Description

5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves multiple steps, including the formation of the benzimidazole ring and subsequent functionalization. Common synthetic routes include:

    Cyclization: The benzimidazole ring is typically formed through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Functionalization: The hydroxyl and amino groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) and alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific functional groups and the benzimidazole core, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

5-[1-hydroxy-2-[4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]ethyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C22H29N3O4/c1-22(2,14-26)23-12-15-5-8-17(9-6-15)29-13-20(27)16-7-10-18-19(11-16)25(4)21(28)24(18)3/h5-11,20,23,26-27H,12-14H2,1-4H3

InChI Key

UASAGBVRYSYIPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC=C(C=C1)OCC(C2=CC3=C(C=C2)N(C(=O)N3C)C)O

Origin of Product

United States

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